molecular formula C12H15FN2O B1491362 (3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone CAS No. 1250236-90-8

(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone

Cat. No.: B1491362
CAS No.: 1250236-90-8
M. Wt: 222.26 g/mol
InChI Key: GHVRFOFQUJAIGQ-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a chemical compound that features a pyrrolidine ring attached to a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone typically involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 3-aminopyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminopyrrolidin-1-yl)(3-chloro-4-methylphenyl)methanone
  • (3-Aminopyrrolidin-1-yl)(3-bromo-4-methylphenyl)methanone
  • (3-Aminopyrrolidin-1-yl)(3-iodo-4-methylphenyl)methanone

Uniqueness

(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(3-fluoro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-8-2-3-9(6-11(8)13)12(16)15-5-4-10(14)7-15/h2-3,6,10H,4-5,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVRFOFQUJAIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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